molecular formula C30H50O B146547 Citrastadienol CAS No. 474-40-8

Citrastadienol

Cat. No. B146547
CAS RN: 474-40-8
M. Wt: 426.7 g/mol
InChI Key: LPZCCMIISIBREI-JXMPMKKESA-N
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Description

Citrastadienol is not directly mentioned in the provided papers. However, the papers discuss citrate and its derivatives, which are important substrates in cellular energy metabolism. Citrate is produced in the mitochondria and is a key component of the Krebs cycle. It can also be released into the cytoplasm through a specific mitochondrial carrier, CIC. In the cytosol, citrate and its derivatives, such as acetyl-CoA and oxaloacetate, are involved in various normal and pathological processes, including inflammation, cancer, insulin secretion, histone acetylation, neurological disorders, and non-alcoholic fatty liver disease .

Synthesis Analysis

The synthesis of citrate derivatives is not explicitly detailed in the provided papers. However, citrate synthase is an enzyme that catalyzes the first step of the citric acid cycle, which is the synthesis of citrate from oxaloacetate and acetyl-CoA. The assay of citrate synthase activity can be performed by various methods, including the hydroxamate method and the pentabromoacetone method . The synthesis of citrate derivatives like citrastadienol would likely involve similar biochemical pathways.

Molecular Structure Analysis

The molecular structure of citrate synthase, which is responsible for the synthesis of citrate, has been characterized. The enzyme has a molecular weight of 1.0 x 10^5 and contains α-helical segments. The optical properties of citrate synthase suggest a moderate amount of α-helical content in the protein molecule . The crystal structure of the ternary complex of citrate synthase with oxaloacetate and carboxymethyl coenzyme A has been solved, providing insights into the enzyme's mechanism of action .

Chemical Reactions Analysis

The chemical reactions involving citrate synthase include the condensation reaction with oxaloacetate and acetyl-CoA to form citrate. A proposed mechanism for this reaction involves the participation of key catalytic groups and proceeds through a neutral enol rather than an enolate intermediate. The mechanism suggests concerted general acid-base catalysis to explain the reaction's energetics and the observed inversion of stereochemistry at the attacking carbon atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of citrate synthase include its hydrodynamic properties, such as sedimentation and diffusion coefficients, and its intrinsic viscosity. The enzyme's optical properties, including optical rotatory dispersion and circular dichroism, have been measured to determine its secondary structure content. Citrate synthase does not dissociate under various conditions but can be split into two subunits upon succinylation, which results in the loss of enzymatic activity .

Scientific Research Applications

  • Antitumoural Activity

    • Citrastadienol has been evaluated for its antitumor potential against melanoma cells, both in vitro and in vivo. Research on Synadenium grantii latex, which contains citrastadienol, showed cytotoxic effects with antitumor activity against B16F10 melanoma cells (de Oliveira et al., 2013).
  • Role in Energy Metabolism and Cellular Functions

    • Citrate, which is closely related to citrastadienol, plays a significant role in cellular energy metabolism. It is produced in mitochondria and used in the Krebs cycle or released into the cytoplasm, influencing various processes including inflammation, cancer, insulin secretion, histone acetylation, neurological disorders, and non-alcoholic fatty liver disease (Iacobazzi & Infantino, 2014).
  • Potential in Ophthalmology

    • Citrate, a compound related to citrastadienol, has potential uses in ophthalmology. It could help inhibit cataract progression, assist in glaucoma diagnosis, and improve cornea repair treatments. This suggests new therapeutic applications in eye health and may help reduce the economic costs associated with leading causes of blindness (Michalczuk et al., 2018).
  • Cellular Research Model Applications

    • While not directly about citrastadienol, studies on cellular models like Tetrahymena provide insights into the use of various compounds in fundamental biology research. This protozoan has been used to elucidate mechanisms in higher organisms, including mammals, and could potentially be relevant for studying compounds like citrastadienol in a cellular context (Mar et al., 2019).
  • Cancer Research and Drug Development

    • Citrastadienol's potential in cancer treatment aligns with broader trends in drug discovery, which have increasingly focused on molecular biology and genomic sciences to identify treatment options. This context underscores the importance of exploring compounds like citrastadienol for therapeutic purposes (Drews, 2000).

Future Directions

Future research on Citrastadienol could focus on developing more efficient and sustainable synthesis methods for Citrastadienol and its derivatives. Additionally, further studies could investigate the potential therapeutic applications of Citrastadienol, particularly in the context of its cytotoxic activity against melanoma cells .

properties

IUPAC Name

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6/h8,11,19-21,24-28,31H,9-10,12-18H2,1-7H3/b22-8-/t20-,21+,24-,25+,26+,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZCCMIISIBREI-JXMPMKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023584
Record name Sitosterol alpha1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha1-Sitosterol

CAS RN

474-40-8
Record name Citrostadienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha1-Sitosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitosterol alpha1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.1-SITOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71X1M7968
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

151 °C
Record name (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033495
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
DS Mikson, VI Roshchin - IOP Conference Series: Earth and …, 2019 - iopscience.iop.org
The composition of triterpene alcohols and sterols in the fraction of Siberian larch (Larix sibirica Ldb.) conifer needles is considered in paper. The needles areextracted with propan-2-ol; …
Number of citations: 5 iopscience.iop.org
A Kamal‐Eldin, LÅ Appelqvist, G Yousif… - Journal of the …, 1992 - Wiley Online Library
… Citrastadienol ranged between 15.2 and 26.0% in all samples. The composition of the 4-monomethyl sterols was only studied previously by two groups of workers on single samples (…
Number of citations: 86 onlinelibrary.wiley.com
D Guo, M Venkatramesh, WD Nes - Lipids, 1995 - Springer
Sixty-one sterols and pentacyclic triterpenes have been isolated and characterized by chromatographic and spectral methods fromZea mays (corn). Several plant parts were examined; …
Number of citations: 159 link.springer.com
AS Ba, DA Guo, RA Norton… - Archives of insect …, 1995 - Wiley Online Library
Twenty‐six sterols were isolated from eggs, larvae, workers, and queens of the red imported fire ant, Solenopsis invicta Buren. They were identified by chromatographic (TLC, GLC, and …
Number of citations: 25 onlinelibrary.wiley.com
WD Nes, GG Janssen, A Bergenstrahle - Journal of Biological Chemistry, 1991 - ASBMB
The membrane-bound enzyme of microsomes obtained from sunflower embryos that catalyzes the bi-substrate transfer reaction whereby the methyl group of (S)-adenosyl-L-methionine …
Number of citations: 88 www.jbc.org
K Ganapathy - 2010 - researchgate.net
I express my sincere appreciation to my Ph. D. advisor Paul W. Horn Professor W. David Nes for the opportunity to work with him, unflinching encouragement, invaluable suggestions, …
Number of citations: 3 www.researchgate.net
XM Loong - 2012 - studentsrepo.um.edu.my
A preliminary study on the chemical constituents of Aglaia exima was performed. The leaves of Aglaia exima was extracted in three different solvents: hexane, dichloromethane and …
Number of citations: 3 studentsrepo.um.edu.my
AC Diener, H Li, W Zhou, WJ Whoriskey, WD Nes… - The Plant …, 2000 - academic.oup.com
… The first mass peak corresponds to the elution time of authentic 24(28)-methylene lophenol, and the second mass peak corresponds to the elution time of authentic citrastadienol (24-…
Number of citations: 316 academic.oup.com
A Ghasemnezhad - 2007 - jlupub.ub.uni-giessen.de
Evening primrose has a good potential to become a commercial agricultural plant for GLA production, some disadvantages such as indeterminate inflorescence, high seed shattering …
Number of citations: 14 jlupub.ub.uni-giessen.de
RC Heupel, Y Sauvaire, PH Le, EJ Parish, WD Nes - Lipids, 1986 - Wiley Online Library
Sterol composition and biosynthesis have been examined in seeds, germinating seeds and blades from fally matured leaves ofSorghum bicolor in various stages of development’from …
Number of citations: 78 aocs.onlinelibrary.wiley.com

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